4-(4-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-{4-[(3,4,5-Trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a synthetic compound characterized by the presence of a trimethoxybenzoyl group attached to a pyrazolyl butanoic acid framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves the following steps:
Formation of 3,4,5-Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,4,5-Trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The trimethoxybenzoyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-{4-[(3,4,5-Trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.
Biology: The compound is studied for its effects on cell cycle regulation and apoptosis induction.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{4-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. This ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic Acid: A precursor in the synthesis of the target compound.
4-[(3,4,5-Trimethoxybenzoyl)amino]benzoic Acid: A structurally similar compound with potential biological activity.
3,4,5-Trimethoxybenzoyl Chloride: An intermediate in the synthesis of various trimethoxybenzoyl derivatives.
Uniqueness
4-{4-[(3,4,5-Trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is unique due to its specific combination of a trimethoxybenzoyl group with a pyrazolyl butanoic acid framework. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H21N3O6 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[4-[(3,4,5-trimethoxybenzoyl)amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C17H21N3O6/c1-24-13-7-11(8-14(25-2)16(13)26-3)17(23)19-12-9-18-20(10-12)6-4-5-15(21)22/h7-10H,4-6H2,1-3H3,(H,19,23)(H,21,22) |
InChI Key |
HAXGKAJJYLILSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CN(N=C2)CCCC(=O)O |
Origin of Product |
United States |
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